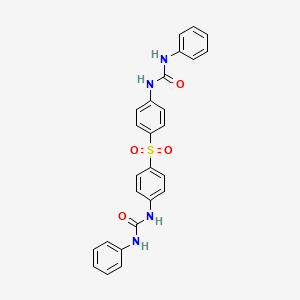![molecular formula C13H10N4O8S B4967311 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid, also known as DNBS, is a chemical compound that has been extensively used in scientific research. It belongs to the class of dinitrophenyl (DNP) compounds and has been used as a hapten for the production of antibodies specific for DNBS. DNBS has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
Mecanismo De Acción
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid acts as a hapten by binding to proteins and forming a complex that can be recognized by the immune system. The immune system then mounts an immune response against the 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid-protein complex. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been shown to bind to lysine residues in proteins and form stable adducts. These adducts can then be recognized by T cells, leading to the activation of the immune response.
Biochemical and physiological effects:
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce inflammation and tissue damage in animal models. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has also been shown to alter the function of different enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, and to activate the transcription factor NF-κB, which plays a role in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has several advantages as a tool for scientific research. It is a well-characterized compound that is easy to synthesize and purify. It has also been extensively used in scientific research and has a large body of literature supporting its use. However, 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid also has some limitations. It can be toxic to cells and tissues at high concentrations and can induce tissue damage and inflammation. It also has the potential to induce an immune response in researchers who handle it, making it important to handle it with care.
Direcciones Futuras
There are several future directions for research involving 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. One area of research is the development of new immunoassays for the detection and quantification of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in biological samples. Another area of research is the development of new animal models to study the immune response to 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. Additionally, research is needed to better understand the biochemical and physiological effects of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid and its mechanisms of action. Finally, research is needed to explore the potential therapeutic applications of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in the treatment of immune-related disorders.
Métodos De Síntesis
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid can be synthesized by the reaction of 2,4-dinitrochlorobenzene with sulfanilic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been extensively used as a hapten to produce antibodies specific for 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. These antibodies have been used in various immunoassays to detect and quantify 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in biological samples. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has also been used as a tool to study the immune response in different biological systems. It has been used to induce contact hypersensitivity in animal models and to study the role of T cells in the immune response.
Propiedades
IUPAC Name |
3,5-dinitro-2-(4-sulfamoylanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O8S/c14-26(24,25)9-3-1-7(2-4-9)15-12-10(13(18)19)5-8(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)(H2,14,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXEJBBMYDTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)